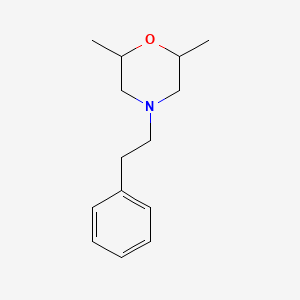![molecular formula C16H25NO2 B5224622 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5224622.png)
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Mecanismo De Acción
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine selectively blocks the activity of the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. Glutamate is a neurotransmitter that plays a key role in brain function and is involved in various neurological disorders. By blocking the activity of mGluR5, 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine reduces the release of glutamate, which can help to reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to reduce the symptoms of neurological disorders. 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the brain. Additionally, 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has been shown to have antioxidant effects, which can help to protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine in lab experiments is that it is a selective antagonist of the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine. One area of interest is in developing more selective and potent mGluR5 antagonists that can be used in clinical trials. Another area of interest is in studying the effects of 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine in combination with other drugs for treating neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine and its potential therapeutic applications.
Métodos De Síntesis
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine can be synthesized through a multi-step process involving the reaction of 2-bromoethyl 2-methylphenyl ether with 2-(2-hydroxyethoxy)ethylamine, followed by the reaction of the resulting intermediate with piperidine. The final product is then purified through column chromatography to obtain pure 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine.
Aplicaciones Científicas De Investigación
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine has also been studied for its potential use in treating addiction, anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15-7-3-4-8-16(15)19-14-13-18-12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFHRGCXPBLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)

![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5224551.png)
![potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)

![5-acetyl-6-methyl-4-(3-methylphenyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5224599.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(2-thienyl)acetamide](/img/structure/B5224605.png)
![[3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5224613.png)
![3-{2-[(2,6-diethylphenyl)amino]-2-oxoethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B5224616.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5224620.png)
